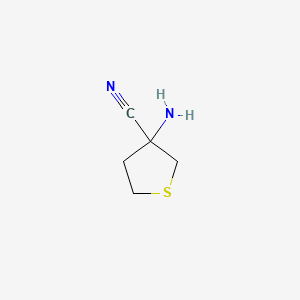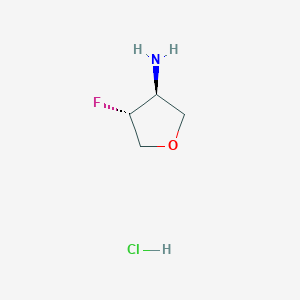![molecular formula C5H12Cl2N2 B2583755 2,5-Diazabicyclo[4.1.0]heptane CAS No. 87640-95-7](/img/structure/B2583755.png)
2,5-Diazabicyclo[4.1.0]heptane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,5-Diazabicyclo[4.1.0]heptane is a heterocyclic compound with the molecular formula C5H10N2. It has an average mass of 98.146 Da and a monoisotopic mass of 98.084396 Da .
Synthesis Analysis
The synthesis of 2,5-Diazabicyclo[4.1.0]heptane, substituted on nitrogen, has been achieved by the reaction of the disodium or dipotassium salt of cis-1,2-(arenesulfonamido)cyclopropane with ethylene bromide . Another study reported a photoinduced decarbonylative rearrangement of diazabicyclo[2.2.2]octenone in the facile synthesis of a functionalized diazabicyclo[4.1.0]heptene skeleton .Molecular Structure Analysis
The molecular structure of 2,5-Diazabicyclo[4.1.0]heptane consists of a cyclopropane ring fused onto a piperazine ring . The 1H magnetic resonance spectrum demonstrated that this bicyclic system exists as a mixture of interconverting enantiomeric half-chair conformers .Physical And Chemical Properties Analysis
2,5-Diazabicyclo[4.1.0]heptane has a density of 1.0±0.1 g/cm3, a boiling point of 181.6±8.0 °C at 760 mmHg, and a vapor pressure of 0.8±0.3 mmHg at 25°C. It has an enthalpy of vaporization of 41.8±3.0 kJ/mol and a flash point of 85.3±10.2 °C. The index of refraction is 1.484, and it has a molar refractivity of 27.8±0.3 cm3 .Aplicaciones Científicas De Investigación
Piperazine Surrogates
2,5-Diazabicyclo[4.1.0]heptanes are used as general piperazine surrogates . Piperazines and modified piperazines, such as homopiperazines and 2-methylpiperazines, are found in a wide range of pharmaceutical substances and biologically active molecules .
Synthesis of Ciprofloxacin Analogue
An analogue of the fluoroquinolone antibacterial Ciprofloxacin was synthesized using a palladium-catalyzed Buchwald–Hartwig cross-coupling to attach the diazabicyclo[4.1.0]heptane core to the 7-position of the fluoroquinolone core . The resultant analogue was demonstrated to have similar antibacterial activity to the parent drug Ciprofloxacin .
Structural Analysis
X-ray crystallographic analysis of this analogue reveals a distorted piperazine ring in the diazabicyclo[4.1.0]heptane core .
Physicochemical Properties
The pKa of the conjugate acid of N-Cbz-monoprotected 2,5-diazabicyclo[4.1.0]heptane was determined to be 6.74±0.05, which is 1.3 pKa units lower than the corresponding N-Cbz-monoprotected piperazine compound . The lower basicity of diazabicyclo[4.1.0]heptanes is due to the electron-withdrawing character of the adjacent cyclopropane rings .
Pharmacokinetic and Biological Activity Profile
The modified physicochemical and structural properties of diazabicyclo[4.1.0]heptanes relative to piperazines are expected to lead to interesting changes in the pharmacokinetic and biological activity profile of these molecules .
Synthesis of Chiral Diazabicyclic Ligands
(1S,4S)- (+)-2,5-Diazabicyclo [2.2.1]heptane dihydrobromide can be used as a starting material for the synthesis of chiral diazabicyclic ligands, applicable in the preparation of dicopper (II) complexes .
Safety and Hazards
Propiedades
IUPAC Name |
2,5-diazabicyclo[4.1.0]heptane |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H10N2/c1-2-7-5-3-4(5)6-1/h4-7H,1-3H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CXFKWIFQISXKGP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNC2CC2N1 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H10N2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
98.15 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,5-Diazabicyclo[4.1.0]heptane | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![4-Chloro-2-phenyl-6-[(phenylsulfinyl)methyl]pyrimidine](/img/structure/B2583674.png)

![1-[4-[3-[(5-Bromopyrimidin-2-yl)oxymethyl]piperidine-1-carbonyl]piperidin-1-yl]ethanone](/img/structure/B2583676.png)
![N-[[4-(4-bromophenyl)-5-[2-(4-fluoroanilino)-2-oxoethyl]sulfanyl-1,2,4-triazol-3-yl]methyl]benzamide](/img/structure/B2583677.png)

![N-(6-methoxybenzo[d]thiazol-2-yl)-1,5-dimethyl-N-(pyridin-3-ylmethyl)-1H-pyrazole-3-carboxamide](/img/structure/B2583679.png)
![(1R,5S)-3-(1H-pyrazol-1-yl)-N-(thiophen-2-yl)-8-azabicyclo[3.2.1]octane-8-carboxamide](/img/structure/B2583680.png)
![1-[4-(Aminomethyl)phenyl]pyrrolidin-2-one hydrochloride](/img/no-structure.png)

![4-ethoxy-3-methyl-N-(4-methyl-5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)benzenesulfonamide](/img/structure/B2583687.png)
![3-[(2S)-1-methylpyrrolidin-2-yl]-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine](/img/structure/B2583691.png)
![N-boc-1,4-dioxaspiro[4,5]decane-8-methanamine](/img/structure/B2583692.png)